molecular formula C14H11Cl2FN2S B4284088 1-(3,4-Dichlorophenyl)-3-(5-fluoro-2-methylphenyl)thiourea

1-(3,4-Dichlorophenyl)-3-(5-fluoro-2-methylphenyl)thiourea

Cat. No.: B4284088
M. Wt: 329.2 g/mol
InChI Key: NSUOWLGOODRBLE-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-N’-(5-fluoro-2-methylphenyl)thiourea: is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound is characterized by the presence of two aromatic rings substituted with chlorine, fluorine, and methyl groups, connected by a thiourea linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dichlorophenyl)-N’-(5-fluoro-2-methylphenyl)thiourea typically involves the reaction of 3,4-dichloroaniline with 5-fluoro-2-methylaniline in the presence of thiophosgene or a similar thiocarbonyl reagent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions (0-5°C) to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of N-(3,4-dichlorophenyl)-N’-(5-fluoro-2-methylphenyl)thiourea may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can enhance the yield and purity of the final product. The reaction mixture is typically purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3,4-dichlorophenyl)-N’-(5-fluoro-2-methylphenyl)thiourea can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. For example, nitration or halogenation can introduce additional substituents onto the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous ether or tetrahydrofuran under reflux conditions.

    Substitution: Nitrating mixture (nitric acid and sulfuric acid), halogens (chlorine, bromine); reactions are often conducted at low temperatures to control the rate of reaction.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Corresponding amines.

    Substitution: Nitro derivatives, halogenated derivatives.

Scientific Research Applications

Chemistry: N-(3,4-dichlorophenyl)-N’-(5-fluoro-2-methylphenyl)thiourea is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of heterocyclic compounds and pharmaceuticals.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes involved in metabolic pathways, making it a candidate for drug development.

Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to interact with specific molecular targets makes it a subject of interest in medicinal chemistry.

Industry: In the industrial sector, N-(3,4-dichlorophenyl)-N’-(5-fluoro-2-methylphenyl)thiourea is used in the formulation of agrochemicals and as a stabilizer in polymer production.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-N’-(5-fluoro-2-methylphenyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition of their activity. This inhibition can disrupt metabolic pathways, resulting in therapeutic effects such as reduced inflammation or inhibition of cancer cell growth.

Comparison with Similar Compounds

  • N-(3,4-dichlorophenyl)-N’-(4-fluorophenyl)thiourea
  • N-(3,4-dichlorophenyl)-N’-(2-methylphenyl)thiourea
  • N-(3,4-dichlorophenyl)-N’-(5-chloro-2-methylphenyl)thiourea

Comparison: N-(3,4-dichlorophenyl)-N’-(5-fluoro-2-methylphenyl)thiourea is unique due to the presence of both fluorine and methyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties and binding affinities, making it a distinct candidate for specific applications in medicinal chemistry and industrial processes.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-(5-fluoro-2-methylphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2FN2S/c1-8-2-3-9(17)6-13(8)19-14(20)18-10-4-5-11(15)12(16)7-10/h2-7H,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSUOWLGOODRBLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=S)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2FN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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